tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCAWEYWTGJUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420859-80-8 | |
| Record name | tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding azetidine alcohol.
Oxidation Reactions: Oxidation can lead to the formation of azetidine ketones or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: New azetidine derivatives with different functional groups.
Reduction Reactions: Azetidine alcohols.
Oxidation Reactions: Azetidine ketones or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₀H₁₈BrNO₂
- Molecular Weight : 264.16 g/mol
- CAS Number : 1420859-80-8
- IUPAC Name : tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate
The compound features a tert-butyl group attached to an azetidine ring with a bromoethyl substituent. This unique structure contributes to its reactivity and utility in various chemical reactions.
Synthetic Chemistry Applications
This compound serves as a crucial building block in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals : The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the creation of complex molecules .
- Agrochemical Development : This compound is also explored in the development of agrochemicals, where it can be modified to enhance bioactivity against pests or diseases.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles | NaH, K₂CO₃, amines, thiols |
| Reduction | Formation of azetidine derivatives | LiAlH₄, NaBH₄ |
| Oxidation | Generation of more complex structures | KMnO₄, CrO₃ |
Biological Research Applications
The compound has garnered attention in biological research due to its structural characteristics:
- Enzyme Inhibition Studies : The presence of the bromo group allows for interactions with enzymes, making it valuable for studying enzyme kinetics and inhibition mechanisms. Researchers utilize this compound to explore protein-ligand interactions .
- Potential Therapeutic Uses : Preliminary studies suggest that derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes, particularly in targeting specific biological pathways.
Industrial Applications
In addition to its academic applications, this compound has potential uses in various industrial contexts:
- Specialty Chemicals Production : The compound can be employed in the synthesis of specialty chemicals that require specific reactivity profiles. Its unique bromo and azetidine functionalities make it suitable for creating tailored chemical products .
Case Study Example: Synthesis of Azetidine Derivatives
A recent study demonstrated the synthesis of azetidine derivatives using similar bromoalkyl compounds. The researchers highlighted the importance of optimizing reaction conditions to achieve higher yields and selectivity towards desired products.
Another investigation focused on the biological activity of azetidine-based compounds, revealing their potential as enzyme inhibitors. The study utilized compounds structurally analogous to this compound to assess their effects on specific enzyme targets .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate depends on its specific applicationThe bromine atom in the molecule can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
- CAS No.: 1420859-80-8
- Molecular Formula: C₁₀H₁₈BrNO₂
- Molecular Weight : 264.16 g/mol
- Key Features :
- A four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protective group at the 1-position.
- A 2-bromoethyl substituent at the 3-position, serving as a reactive handle for nucleophilic substitutions or cross-coupling reactions.
- High purity grades (95–99.9%) are available for research and pharmaceutical applications .
Comparison with Structurally Similar Compounds
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate
- CAS No.: 1420894-87-6
- Molecular Formula: C₁₃H₁₆BrNO₂
- Key Differences: Benzyl ester (Cbz) instead of tert-butyl ester (Boc). Benzyl group enhances lipophilicity (LogP: ~3.2 vs. ~2.5 for Boc analog) but reduces stability under acidic conditions. Application: Preferred for hydrogenolysis-sensitive intermediates .
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
- CAS No.: 497160-14-2
- Molecular Formula: C₁₁H₁₉NO₄
- Key Differences :
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Compounds
Biological Activity
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, with the chemical formula C10H18BrNO2 and CAS number 1420859-80-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18BrNO2
- Molecular Weight : 264.16 g/mol
- Structure : The compound features a tert-butyl group, an azetidine ring, and a bromoethyl substituent, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with proteins or enzymes. This reactivity suggests potential roles in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : Its structure allows it to modulate protein functions, potentially affecting signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures often show antimicrobial activity. The brominated moiety may enhance this effect by interacting with microbial cell membranes.
- Anticancer Potential : The azetidine ring structure is known for its ability to interfere with cancer cell proliferation. Compounds containing azetidine derivatives have been studied for their cytotoxic effects on various cancer cell lines.
- Metabolic Regulation : Similar compounds have been identified as inhibitors of enzymes involved in fatty acid metabolism, indicating that this compound may also play a role in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential inhibition of microbial growth | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Metabolic Inhibition | Inhibition of fatty acid metabolism enzymes |
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of related azetidine compounds on 3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme critical for fatty acid metabolism. Results indicated that these compounds could effectively reduce enzyme activity, leading to decreased fatty acid oxidation rates. This suggests potential applications in treating metabolic disorders such as obesity and diabetes.
Case Study: Anticancer Activity
In vitro studies have shown that azetidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve disruption of cellular processes leading to apoptosis, although specific pathways remain under investigation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via functionalization of azetidine precursors. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo bromoethylation using bromoethylating agents (e.g., 1,2-dibromoethane) in aprotic solvents like dichloromethane. Optimization includes controlling temperature (0–20°C) and using catalysts like DMAP or triethylamine to improve yields . Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How do researchers characterize the structural integrity of this compound, and what analytical challenges arise?
- Methodological Answer : NMR spectroscopy is essential for verifying the azetidine ring and bromoethyl substituent. Key signals include:
- H NMR: δ 3.5–4.0 ppm (azetidine N-CH), δ 1.4 ppm (tert-butyl group).
- C NMR: δ 80–85 ppm (Boc carbonyl), δ 30–35 ppm (bromoethyl CH).
Challenges include distinguishing overlapping signals from stereoisomers or impurities. Complementary techniques like IR (C=O stretch ~1700 cm) and mass spectrometry (parent ion at m/z ~265) enhance structural validation .
Q. What are the typical reactivity patterns of the bromoethyl group in this compound?
- Methodological Answer : The bromoethyl group undergoes nucleophilic substitution (S2) with amines, thiols, or alcohols. For example, coupling with glycals via Ni-catalyzed carboboration requires precise control of stoichiometry (1:2 substrate:boron reagent) and inert atmospheres to avoid β-hydride elimination . Solvent polarity (e.g., THF vs. DMF) and temperature (room temp vs. 50°C) significantly influence reaction rates and byproduct formation .
Advanced Research Questions
Q. How should researchers address contradictions in alkylation outcomes, such as failed coupling reactions with indole derivatives?
- Methodological Answer : Failed alkylation (e.g., with indole substrates) may arise from steric hindrance or competing pathways. Troubleshooting steps include:
- Screening alternative catalysts (e.g., Pd vs. Ni) .
- Modifying protecting groups (e.g., Boc vs. Cbz) to reduce steric bulk .
- Using additives like KI to enhance leaving-group mobility .
Kinetic studies (e.g., monitoring via in situ IR) can identify rate-limiting steps .
Q. What strategies optimize regioselectivity in transition-metal-catalyzed reactions involving this compound?
- Methodological Answer : For Ni-catalyzed carboboration of glycals, regioselectivity is controlled by:
- Ligand design (e.g., phosphine ligands favor α-selectivity).
- Substrate preorganization (e.g., boronate ester coordination to the metal center) .
Computational modeling (DFT) predicts transition-state geometries, guiding rational ligand selection .
Q. How can stability issues (e.g., hydrolysis or thermal decomposition) be mitigated during storage or reactions?
- Methodological Answer : The Boc group is susceptible to acidic hydrolysis. Mitigation strategies include:
- Storing the compound under inert gas (N) at 2–8°C .
- Avoiding protic solvents (e.g., MeOH) during reactions; use i-PrOH as a safer alternative .
Thermal stability assays (TGA/DSC) identify decomposition thresholds (>150°C), guiding reaction temperature limits .
Q. What methodologies enable the design of azetidine-based analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Key approaches include:
- Fluorine incorporation : Substituents like fluoromethyl or difluoromethyl enhance metabolic stability (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate) .
- Boronates : Introducing pinacol boronate groups (e.g., via Suzuki coupling) enables bioconjugation .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) resolves stereochemical ambiguities in analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
